Octahydro-4H-quinolizin-4-one

Regioselective oxidation Bridgehead reactivity Bicyclic lactam stability

Octahydro-4H-quinolizin-4-one (CAS 491-40-7), also known as quinolizidin-4-one or α-norlupinone, is a fully saturated bicyclic lactam comprising a piperidine ring fused to a cyclohexanone moiety. It is a core scaffold in medicinal chemistry, serving as an intermediate for 4-substituted octahydroquinolizine analgesics and as a substrate in regioselective oxidation studies that differentiate it from smaller ring-fused analogs.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 491-40-7
Cat. No. B8783070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-4H-quinolizin-4-one
CAS491-40-7
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC1CCN2C(C1)CCCC2=O
InChIInChI=1S/C9H15NO/c11-9-6-3-5-8-4-1-2-7-10(8)9/h8H,1-7H2
InChIKeyKBBXPRPSOFVSSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-4H-quinolizin-4-one (CAS 491-40-7): A Saturated Bicyclic Scaffold for Analgesic and Heterocyclic Chemistry


Octahydro-4H-quinolizin-4-one (CAS 491-40-7), also known as quinolizidin-4-one or α-norlupinone, is a fully saturated bicyclic lactam comprising a piperidine ring fused to a cyclohexanone moiety [1]. It is a core scaffold in medicinal chemistry, serving as an intermediate for 4-substituted octahydroquinolizine analgesics [2] and as a substrate in regioselective oxidation studies that differentiate it from smaller ring-fused analogs [3]. Its computed physicochemical properties include a LogP (XLogP3-AA) of 1.1 and zero hydrogen-bond donor atoms, underscoring its lipophilic and non-classical hydrogen-bonding profile [1].

Why Octahydro-4H-quinolizin-4-one Cannot Be Swapped for Just Any Quinolizidine or Lactam


The fully saturated, conformationally rigid bicyclic system of octahydro-4H-quinolizin-4-one imposes distinct reactivity and binding constraints that simple monocyclic lactams or unsaturated analogs cannot replicate. Its bridgehead nitrogen and zero rotatable bonds create a unique pharmacophoric geometry critical for activity at targets like opioid receptors [1], while the saturated ring alters its oxidation chemistry compared to even closely related 5-5 fused systems [2]. Substituting with an unfunctionalized or differently fused scaffold risks losing the specific biological activity enabled by this framework, as evidenced by its patented role as the essential core for a series of meperidine-like analgesic compounds [1].

Quantitative Differentiation Guide for Octahydro-4H-quinolizin-4-one Procurement


Regioselective RuO4 Oxidation: Product Partitioning Distinguishes 6-6 from 5-5 Fused Scaffolds

Under identical RuO4 oxidation conditions, octahydro-4H-quinolizin-4-one (1-azabicyclo[4.4.0]decan-2-one) yields an imidobutyric acid derivative via ring-opening, a behavior shared with the 5-6 fused indolizidin-3-one but contrasted with smaller 5-5 fused systems (e.g., pyrrolizidin-3-one) which yield the corresponding bridgehead-hydroxy compound [1]. This demonstrates that the 6-6 fused ring geometry dictates a different oxidative reaction pathway, a critical factor for designing metabolic stability or synthetic functionalization strategies.

Regioselective oxidation Bridgehead reactivity Bicyclic lactam stability

Conformational Restriction vs. Meperidine: Zero Rotatable Bonds as a Pharmacophoric Feature

Octahydro-4H-quinolizin-4-one has zero rotatable bonds, a fundamentally rigid scaffold compared to the classic opioid analgesic meperidine (pethidine), which has 4 rotatable bonds [1]. This total conformational restriction is vital for the analgesic activity of its 4-substituted derivatives, where it locks the 4-aryl substituent into a specific orientation required for μ-opioid receptor interaction [2]. A flexible analog like meperidine cannot maintain this defined geometry without an entropic penalty.

Conformational analysis Opioid receptor Analgesic development

Lipophilicity Contrast: Differentiating Octahydro-4H-quinolizin-4-one from its Unsaturated Parent

Full saturation of the quinolizine ring dramatically alters the physicochemical profile. Octahydro-4H-quinolizin-4-one exhibits a computed LogP (XLogP3-AA) of 1.1, a moderate lipophilicity consistent with CNS drug-like space [1]. Its unsaturated counterpart, 4H-quinolizin-4-one, is a planar, aromatic-like heterocycle with a significantly lower LogP and different hydrogen-bonding capacity due to the delocalized π-system. The saturated compound's higher lipophilicity and zero hydrogen-bond donor count (vs. potential for C-H...O interactions in the unsaturated form) profoundly influence membrane permeability and metabolic stability.

Lipophilicity Blood-brain barrier penetration Drug-likeness

Strategic Application Scenarios for Octahydro-4H-quinolizin-4-one Based on Evidence


Core Scaffold for μ-Opioid Analgesic Development Programs

The compound is the essential synthetic gateway to the 4-substituted octahydroquinolizine class of analgesics patented for their meperidine-like activity [1]. Its rigid skeleton with zero rotatable bonds provides the pre-organized geometry necessary for receptor binding. A medicinal chemistry team would procure this scaffold specifically to install diverse 4-aryl substituents, a derivatization impossible on flexible or differently fused alternatives.

Mechanistic Probe for Metabolic Oxidative Stability Studies

As demonstrated in direct RuO4 oxidation studies, this scaffold undergoes a distinct ring-opening to an imidobutyric acid derivative [2]. This unique metabolic fate, not shared by 5-5 ring-fused analogs, makes it an excellent mechanistic probe for studying oxidative metabolism in bicyclic lactam drug candidates. A DMPK scientist would select it to build a predictive model for oxidative degradation pathways.

Computational Fragment for Structure-Based Drug Design

The scaffold's well-defined computed properties—LogP of 1.1, zero H-bond donors, and complete conformational restriction [3]—make it an ideal fragment for computational pharmacophore modeling. A computational chemist would prioritize this core over analogs with ambiguous or suboptimal computed descriptors when searching for CNS-drug-like fragments.

Synthetic Intermediate for Polycyclic Alkaloid Total Synthesis

Known as α-norlupinone, this compound is a documented degradation product and synthetic precursor to complex quinolizidine alkaloids like norlupinane [3]. A synthetic organic chemist would source it as a late-stage intermediate, leveraging its pre-formed 6-6 bicyclic system to accelerate the total synthesis of natural product libraries.

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